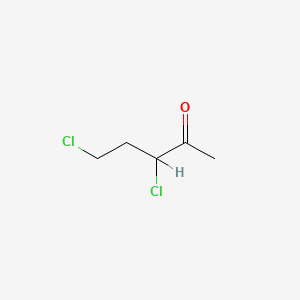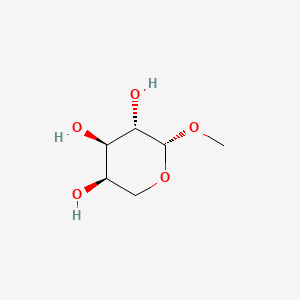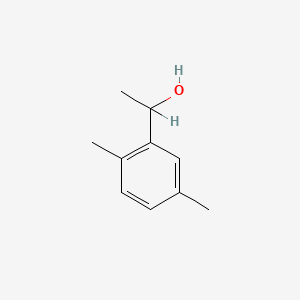
1-(2,5-Dimethylphenyl)ethanol
説明
1-(2,5-Dimethylphenyl)ethanol is a chemical compound with the molecular formula C10H14O and a molecular weight of 150.22 . It is also known by its IUPAC name (1R)-1-(2,5-dimethylphenyl)ethanol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reduction of carbonyl compounds has been used to prepare 1-(3-methylphenyl)ethanol, 1-(3,4-dimethylphenyl)ethanol, and 1-(2,4,6-trimethylphenyl)ethanol . A similar approach could potentially be used for the synthesis of 1-(2,5-Dimethylphenyl)ethanol.Molecular Structure Analysis
The molecular structure of 1-(2,5-Dimethylphenyl)ethanol consists of a benzene ring substituted with two methyl groups at the 2 and 5 positions and an ethanol group at the 1 position .Physical And Chemical Properties Analysis
1-(2,5-Dimethylphenyl)ethanol is a clear, colorless liquid . It has a density of 0.988 g/mL at 25°C, a melting point of -18.1°C, and a boiling point of 195°C . It is slightly soluble in chloroform and ethyl acetate .科学的研究の応用
Kinetic Resolution and Selectivity in Chemical Reactions
1-(2,5-Dimethylphenyl)ethanol and related compounds have been studied for their roles in chemical reactions, particularly in kinetic resolution. Larionov et al. (2012) demonstrated that structural modifications in aryl groups within catalysts can improve selectivity in kinetic resolution reactions, highlighting the relevance of compounds like 1-(2,5-Dimethylphenyl)ethanol in catalysis and stereochemistry (Larionov et al., 2012).
Bioreduction Using Plant-mediated Approaches
Pavoković et al. (2017) explored the bioreduction of 1-(3,4)-dimethylphenyl)ethanone to 1-(3,4-dimethylphenyl)ethanol using various vegetables as biocatalysts, demonstrating the potential of using natural sources for synthesizing chiral alcohols like 1-(2,5-Dimethylphenyl)ethanol (Pavoković et al., 2017).
Oxidation Studies in Lignin Model Compounds
The oxidation of lignin model compounds like 1-(3,4-Dimethoxyphenyl)ethanol with chlorine dioxide was studied by Nie et al. (2014), providing insights into the oxidation mechanisms of similar compounds, which could include 1-(2,5-Dimethylphenyl)ethanol (Nie et al., 2014).
Green Asymmetric Reduction in Drug Synthesis
The use of Saccharomyces cerevisiae for the asymmetric reduction of acetophenone derivatives, including 1-(2,5-Dimethylphenyl)ethanol, in an eco-friendly manner for drug synthesis has been explored by Panić et al. (2018) (Panić et al., 2018).
Synthesis of Ethanol from Syngas
Yue et al. (2014) discussed an alternative approach for synthesizing ethanol via syngas, which could involve the use of compounds like 1-(2,5-Dimethylphenyl)ethanol. This method represents a sustainable approach, reducing dependence on petroleum resources (Yue et al., 2014).
Safety And Hazards
特性
IUPAC Name |
1-(2,5-dimethylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLZFCOCNJEXTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60954570 | |
| Record name | 1-(2,5-Dimethylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)ethanol | |
CAS RN |
32917-52-5 | |
| Record name | α,2,5-Trimethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32917-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,2,5-Trimethylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032917525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,5-Dimethylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,2,5-trimethylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





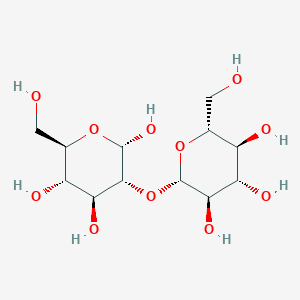
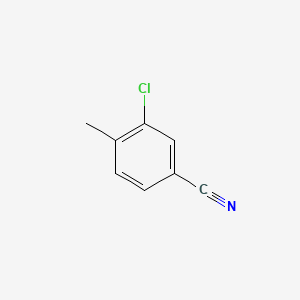
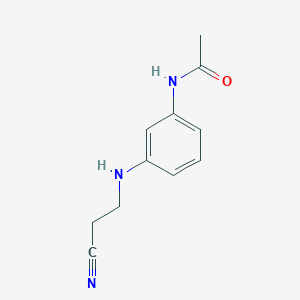
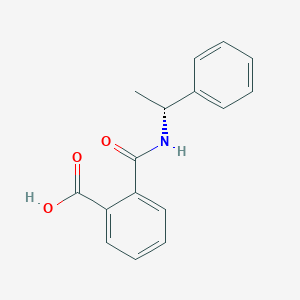
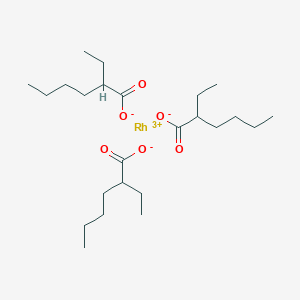
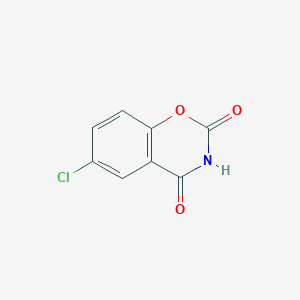

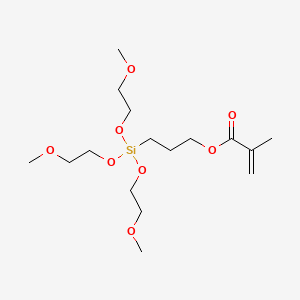
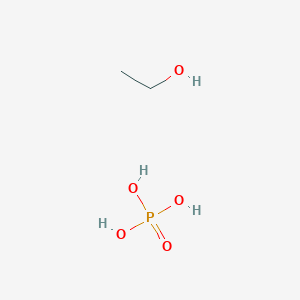
![1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-](/img/structure/B1583265.png)
